3-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone family, characterized by a fused bicyclic core of triazole and pyrimidinone rings. Its structure includes a 3-chlorophenyl group at position 3 and a 4-chlorophenylmethyl substituent at position 6 (Fig. 1).
Properties
IUPAC Name |
3-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O/c18-12-6-4-11(5-7-12)9-23-10-20-16-15(17(23)25)21-22-24(16)14-3-1-2-13(19)8-14/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNNJKSCUJHDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzyl chloride with 4-chlorobenzylamine to form an intermediate, which is then cyclized with triazole derivatives under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while reduction can produce triazolopyrimidine alcohols.
Scientific Research Applications
Chemical Synthesis
The compound is synthesized through a series of reactions involving chlorinated phenyl groups and triazole derivatives. Common methods include cyclization reactions under acidic or basic conditions to form the desired triazolopyrimidine structure.
Chemistry
- Building Block for Heterocycles : The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, making it valuable in synthetic organic chemistry.
Biological Research
- Antimicrobial Properties : Investigations have shown that this compound exhibits potential antimicrobial activity against various pathogens. Studies suggest it could inhibit bacterial growth by disrupting cellular processes.
- Anticancer Activity : Preliminary research indicates that the compound may possess anticancer properties. It has been observed to inhibit specific enzymes involved in cell proliferation, suggesting a mechanism of action that could be leveraged for cancer therapy.
Medicinal Chemistry
- Therapeutic Agent Development : The compound is being explored as a potential therapeutic agent targeting specific biological pathways. Its ability to interact with enzymes and receptors positions it as a candidate for drug development in treating diseases such as cancer and infections.
Materials Science
- Advanced Materials Development : The unique electronic and optical properties of this compound make it suitable for applications in developing advanced materials. Its incorporation into polymer matrices or nanocomposites could enhance material performance in electronics and photonics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial strains with minimal cytotoxicity to human cells. |
| Study B | Anticancer Mechanism | Identified enzyme targets involved in cell cycle regulation that are inhibited by the compound. |
| Study C | Material Properties | Showed improved conductivity and thermal stability when integrated into polymer blends. |
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Triazolopyrimidinone derivatives vary significantly in substituents, influencing their physicochemical and biological profiles. Key analogs include:
Key Observations :
- Halogenation : Chlorine or fluorine at aromatic positions enhances metabolic stability and binding to hydrophobic pockets .
- Substituent Flexibility : Alkyl chains (e.g., isopropyl in ) or heterocycles (e.g., oxadiazole in ) modulate solubility and target selectivity.
- Planarity: Coplanar triazolopyrimidinone cores (max deviation 0.021 Å in ) facilitate π-π stacking in enzyme active sites.
Physical Properties
Pharmacological and Crystallographic Insights
Pharmacological Activity
- Anticancer Potential: Analog 5-(4-Cl-phenoxy)-6-isopropyl-3-phenyl-... was tested in cancer models, showing inhibition of tumor cell proliferation (linked to Mitchell et al., 1950) .
- Kinase Inhibition : Fluorinated analogs (e.g., ) exhibit enhanced kinase selectivity due to fluorine’s electronegativity .
Crystallographic Data
- Analog 5-(4-Cl-phenoxy)-6-isopropyl-3-phenyl-...: Monoclinic C2/c space group; unit cell dimensions a = 16.8429 Å, b = 11.7890 Å, c = 18.8309 Å, β = 91.737° . Dihedral angles between triazolopyrimidinone and aryl groups range from 1.09° to 87.74°, indicating variable planarity .
Biological Activity
The compound 3-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic heterocyclic compound belonging to the triazolopyrimidine class. This class is notable for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 351.21 g/mol. The structure features a triazole ring fused to a pyrimidine ring, along with chlorophenyl substituents that enhance its biological activity.
Pharmacological Properties
Research indicates that triazolopyrimidine derivatives exhibit a variety of pharmacological effects, including:
- Antimicrobial Activity : Compounds in this class have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have been shown to inhibit the growth of drug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and various fungal pathogens .
- Anticancer Activity : Some studies have reported that triazolopyrimidine derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : Certain derivatives have exhibited anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorine) on the phenyl rings has been shown to enhance antimicrobial potency. For example, compounds with multiple halogen substituents often demonstrate increased activity against bacterial strains .
- Ring Modifications : Modifications to the triazole or pyrimidine rings can significantly alter the compound's interaction with biological targets. Variations in substituent positions can lead to different binding affinities and biological outcomes .
Case Studies
- Antibacterial Activity : A study evaluated several triazolopyrimidine derivatives against a panel of bacterial pathogens. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics such as vancomycin and ciprofloxacin .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that the compound induced significant cytotoxic effects at low concentrations. The IC50 values indicated potent activity against various cancer types .
- Inflammatory Response Modulation : Research involving RAW264.7 macrophages showed that treatment with the compound resulted in reduced expression of inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including cyclization and substitution. Key steps may include:
- Cyclocondensation : Formation of the triazolopyrimidine core via reaction of chlorophenyl-substituted precursors under acidic or basic conditions.
- Alkylation : Introduction of the (4-chlorophenyl)methyl group using alkylating agents like benzyl halides.
- Purification : Recrystallization or column chromatography to isolate the product (e.g., ethanol/hexane mixtures) .
- Example protocol: Reacting 3-chlorophenyl triazole derivatives with pyrimidine intermediates in acetonitrile at 80°C for 12 hours .
Q. Which spectroscopic techniques are used to characterize this compound?
- NMR spectroscopy : Confirms substitution patterns and purity. For example, NMR detects aromatic protons (δ 7.2–7.6 ppm) and methylene bridges (δ 4.5–5.0 ppm) .
- X-ray crystallography : Resolves 3D structure and validates coplanarity of the triazole-pyrimidine system (e.g., using SHELX software for refinement) .
- Mass spectrometry : Determines molecular weight (e.g., ESI-MS showing [M+H] peaks) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound?
- Catalyst screening : Use Pd-based catalysts for cross-coupling steps or Lewis acids (e.g., ZnCl) to enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions like hydrolysis .
- Real-time monitoring : TLC or HPLC tracks reaction progress to optimize stopping points .
Q. How are structural contradictions in spectroscopic data resolved?
- Cross-validation : Compare NMR data with X-ray crystallographic results. For example, crystallography confirmed coplanarity of the triazole-pyrimidine ring (max deviation: 0.021 Å) .
- Computational modeling : DFT calculations predict NMR shifts to reconcile experimental vs. theoretical data .
- Crystallographic refinement : Use SHELXL for high-resolution data to resolve ambiguities in bond lengths/angles .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., replacing chlorophenyl with fluorophenyl) to assess biological activity changes .
- Docking studies : Molecular modeling against target proteins (e.g., kinases) predicts binding modes and guides functional group optimization .
- Bioactivity assays : Test analogs in enzymatic inhibition assays (e.g., IC measurements) to correlate substituent effects with potency .
Methodological Notes
- Crystallography : For ambiguous electron density, iterative refinement in SHELXL with anisotropic displacement parameters improves accuracy .
- Synthesis troubleshooting : Low yields may result from moisture-sensitive intermediates—use inert atmospheres (N/Ar) and dried solvents .
- Data conflicts : Discrepancies in melting points or spectral data across studies often arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
